![molecular formula C22H18BrN5O4 B2525769 N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 922080-50-0](/img/structure/B2525769.png)
N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide" is a complex molecule that likely falls within the class of pyrazolopyrimidine derivatives. These compounds have been studied for various biological activities, including anticancer and anti-inflammatory effects. The structure suggests the presence of multiple functional groups, such as a pyrazolopyrimidine core, a bromobenzyl moiety, and a benzo[d][1,3]dioxole group, which could contribute to its potential biological activities.
Synthesis Analysis
The synthesis of pyrazolopyrimidine derivatives typically involves multi-step reactions starting from simpler precursors. For instance, aminopyrazoles can be acylated to form pyrazolopyrimidines, which can then undergo further reactions such as esterification or condensation with aldehydes to yield a variety of derivatives . The synthesis of the specific compound is not detailed in the provided papers, but it likely follows similar synthetic strategies, with the introduction of the bromobenzyl and benzo[d][1,3]dioxole groups at appropriate steps to achieve the final structure.
Molecular Structure Analysis
The molecular structure of pyrazolopyrimidine derivatives is characterized by the presence of a fused pyrazole and pyrimidine ring system. This core structure can engage in various intermolecular interactions, such as hydrogen bonding and π-interactions, which can influence the compound's solid-state packing and stability . The presence of substituents like the bromobenzyl group can introduce additional interactions, such as halogen bonding, which can further stabilize the molecular assembly.
Chemical Reactions Analysis
Pyrazolopyrimidine derivatives can participate in a range of chemical reactions. For example, they can act as dipolarophiles in 1,3-dipolar cycloaddition reactions to form triazoles . The functional groups present in the compound, such as the carboxamide, may also undergo reactions typical for these moieties, including amidation or hydrolysis. The bromine atom in the bromobenzyl group could potentially be involved in substitution reactions, given appropriate reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolopyrimidine derivatives are influenced by their molecular structure. The presence of multiple hydrogen bond donors and acceptors can lead to high melting points and solid-state stability due to extensive hydrogen bonding networks . The lipophilicity of the molecule can be modulated by the nature of the substituents, which can affect its biological activity and pharmacokinetic properties. The electronic properties, such as the distribution of electron density and molecular orbitals, can be studied using DFT calculations to predict reactivity and interaction with biological targets .
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized through various chemical reactions, demonstrating a wide range of potential biological activities. Rahmouni et al. (2016) described the synthesis of a novel series of pyrazolopyrimidines, evaluating their cytotoxic and 5-lipoxygenase inhibition activities, highlighting their potential in cancer therapy and anti-inflammatory applications (Rahmouni et al., 2016). Palkar et al. (2017) explored the synthesis of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones as promising antibacterial agents, emphasizing their significance in addressing bacterial infections (Palkar et al., 2017).
Antimicrobial and Anticancer Activities
The antimicrobial and anticancer activities of pyrazolopyrimidine derivatives have been a focus of several studies. Abunada et al. (2008) synthesized new pyrazole, fused pyrazolo[3,4-d]pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives, testing their antimicrobial activity (Abunada et al., 2008). Similarly, Abdellatif et al. (2014) investigated the synthesis and anticancer activity of pyrazolo[3,4-d]pyrimidin-4-one derivatives, revealing their potential as antitumor agents (Abdellatif et al., 2014).
Structural Analysis and Synthesis Techniques
Kumara et al. (2017) conducted crystal structure and Hirshfeld surface analysis of novel pyrazole derivatives, contributing to the understanding of the molecular interactions and structural characteristics of these compounds (Kumara et al., 2017). Heo and Jeon (2017) described a solid-phase synthetic method for producing a library of N-alkyl-4-alkylamino-1-aryl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxamide derivatives, showcasing a novel approach to compound library development (Heo & Jeon, 2017).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[2-[5-[(4-bromophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrN5O4/c23-16-4-1-14(2-5-16)11-27-12-25-20-17(22(27)30)10-26-28(20)8-7-24-21(29)15-3-6-18-19(9-15)32-13-31-18/h1-6,9-10,12H,7-8,11,13H2,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZFKPRDQYFJEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCCN3C4=C(C=N3)C(=O)N(C=N4)CC5=CC=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B2525689.png)
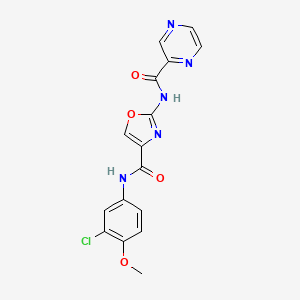
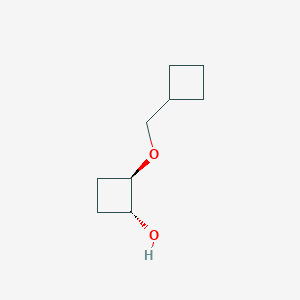
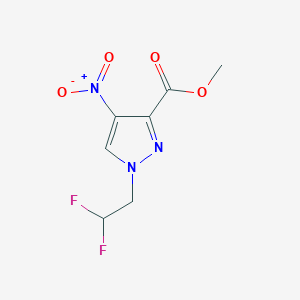
![4-{[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]amino}benzonitrile](/img/structure/B2525698.png)
![N-([2,3'-bifuran]-5-ylmethyl)-2-chloro-6-fluorobenzamide](/img/structure/B2525700.png)
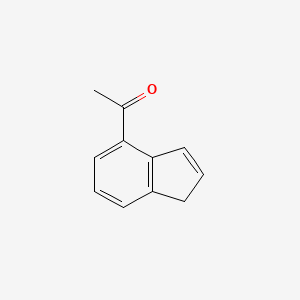
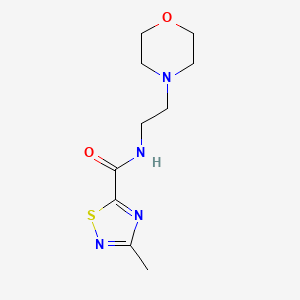
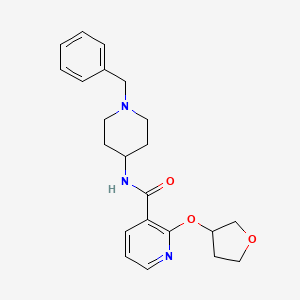
![2-(2-(4-(2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)ethyl)piperazin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2525704.png)
![8-(4-fluorophenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2525705.png)
![2-[(3R,4S)-3-Cyclopropyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid](/img/structure/B2525706.png)
